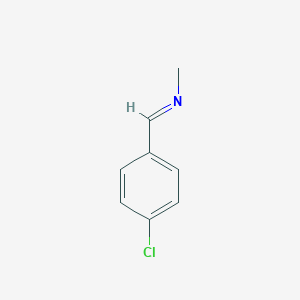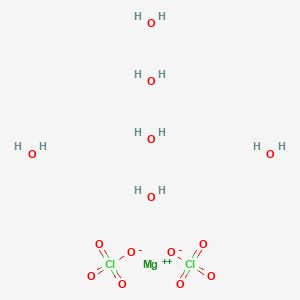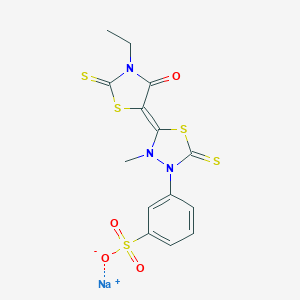
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate, also known as STS, is a chemical compound that has been extensively studied for its potential therapeutic applications. STS is a white crystalline powder that is soluble in water and has a molecular weight of 499.58 g/mol. In
作用机制
The mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation and immune responses.
生化和生理效应
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential therapeutic applications.
未来方向
There are several future directions for the study of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. One area of research is the development of new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. Further research is also needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate for the treatment of various diseases, including cancer, HIV, and inflammation.
Conclusion
In conclusion, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of various diseases. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments, including its stability and solubility, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate and to develop new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties.
合成方法
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate involves the reaction of 4-methyl-2-thioxo-1,3,4-thiadiazolidine-3-acetic acid with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate. The final step involves the reaction of the resulting compound with sodium hydroxide to produce Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate.
科学研究应用
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and inflammation.
属性
CAS 编号 |
10285-73-1 |
|---|---|
产品名称 |
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate |
分子式 |
C14H12N3NaO4S5 |
分子量 |
469.6 g/mol |
IUPAC 名称 |
sodium;3-[(5E)-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-methyl-2-sulfanylidene-1,3,4-thiadiazolidin-3-yl]benzenesulfonate |
InChI |
InChI=1S/C14H13N3O4S5.Na/c1-3-16-11(18)10(24-13(16)22)12-15(2)17(14(23)25-12)8-5-4-6-9(7-8)26(19,20)21;/h4-7H,3H2,1-2H3,(H,19,20,21);/q;+1/p-1/b12-10+; |
InChI 键 |
MFPZOMKINXNKNJ-VHPXAQPISA-M |
手性 SMILES |
CCN1C(=O)/C(=C\2/N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)/SC1=S.[Na+] |
SMILES |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
规范 SMILES |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
其他 CAS 编号 |
10285-73-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



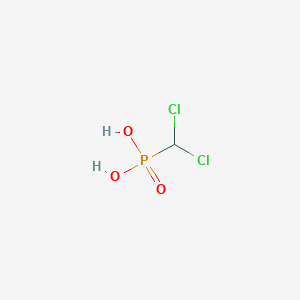


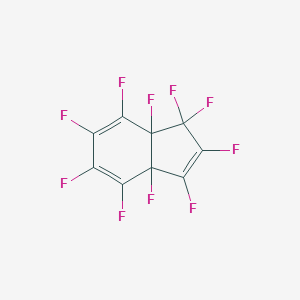
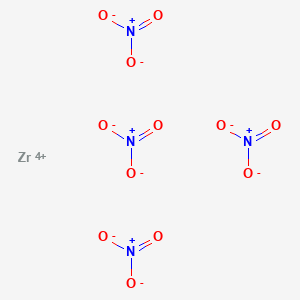
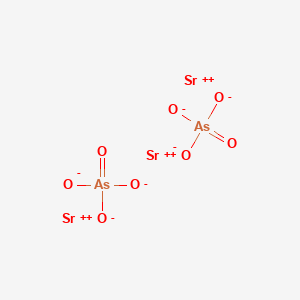
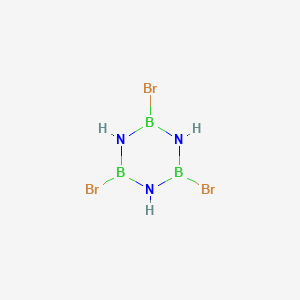
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)


